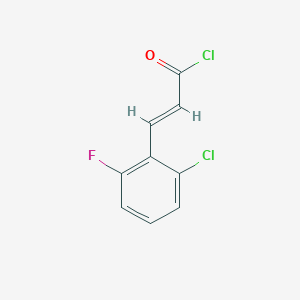
(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride
説明
(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride (CFPC) is an organochlorine compound that has been extensively studied in recent years due to its potential applications in organic synthesis and scientific research. CFPC is a versatile reagent that is used in a wide range of chemical reactions, including electrophilic aromatic substitution, Friedel-Crafts alkylation, and acylation reactions. CFPC is also used as a building block for the synthesis of a variety of compounds, such as pharmaceutically active molecules and agrochemicals. In addition, CFPC has been studied for its potential use in biochemical and physiological research.
科学的研究の応用
Polymeric Drug Synthesis for Antimicrobial Activity
(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride has been investigated for its application in synthesizing polymers with potential antimicrobial properties. A study by Arun, Reddy, and Rajkumar (2003) describes the synthesis of a polymeric drug using a compound structurally related to (2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride. The polymer demonstrated antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, showcasing its potential for developing new antimicrobial agents A. Arun, B. Reddy, M. Rajkumar, 2003.
Synthesis of Optically Active Polymers
Research on optically active polymers has also utilized derivatives of acryloyl chloride, including (2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride. Buruianǎ, Buruiană, and Hahui (2007) synthesized and characterized poly(N-acryloyl chloride) derivatives functionalized with amino acids and pyrene, highlighting their application in sensing and fluorescence studies E. Buruianǎ, T. Buruiană, Lenuta Hahui, 2007.
Fluorescence Sensing Applications
The compound has been part of studies exploring the development of fluorescent probes for detecting metal ions in solutions. A study by Wang, Guan, Hu, and Su (2008) involved synthesizing a water-soluble polymer incorporating a fluorescein moiety for Fe3+ ion sensing, demonstrating the versatility of acryloyl chloride derivatives in creating sensitive and selective sensors for environmental and biological applications Bao-dui Wang, Xiaolin Guan, Yulin Hu, Zhixing Su, 2008.
Corrosion Inhibition Studies
(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride derivatives have been investigated for their corrosion inhibition properties. Lgaz et al. (2017) examined the efficiency of chalcone derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that such compounds can be effectively used to protect metals against corrosion, providing insights into the development of new corrosion inhibitors H. Lgaz, K. Bhat, R. Salghi, et al., 2017.
These studies collectively demonstrate the broad applicability of (2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride in various fields of scientific research, from antimicrobial activity to optical sensing and corrosion inhibition. The chemical serves as a versatile building block for synthesizing novel compounds with potential applications in medicine, materials science, and environmental protection.
Scientific Research Applications of “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride”
The compound “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride” is a chemical entity that serves as a versatile intermediate in the synthesis of various polymers and organic molecules. Its applications in scientific research span across polymer science, material chemistry, and potentially in the development of pharmaceuticals due to its reactivity and ability to form complex structures.
Polymer Synthesis and Characterization
One primary area of application for this compound is in the synthesis of polymers. For instance, the preparation of polymeric materials with antimicrobial activity has been explored by incorporating this compound into polymer backbones. Arun, Reddy, and Rajkumar (2003) synthesized a polymeric drug with significant antimicrobial properties by reacting “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride” with various monomers, demonstrating the compound's utility in creating functional materials with potential biomedical applications A. Arun, B. Reddy, M. Rajkumar, Journal of Bioactive and Compatible Polymers, 2003.
Material Chemistry and Functionalization
In material chemistry, “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride” is used to modify the surface properties of polymers, enhancing their interaction with biological systems or altering their physical characteristics for specific applications. For example, the development of optically active poly(N-acryloyl chloride) functionalized with amino acids and pyrene demonstrates the compound's role in creating materials with unique optical properties, which could be useful in sensor development or as part of bioimaging techniques E. Buruianǎ, T. Buruiană, Lenuta Hahui, Journal of Photochemistry and Photobiology A-chemistry, 2007.
Antimicrobial and Biological Studies
Further applications are seen in the synthesis of chalcones, where “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride” serves as a precursor for compounds with potent antimicrobial properties. The synthesis and evaluation of these chalcones as anti-microbial agents highlight the potential of this compound in contributing to new therapeutic agents or disinfectant materials S. Manivannan, Indian journal of forensic and community medicine, 2020.
Organic Chemistry and Synthesis
In organic chemistry, the reactivity of “(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride” enables the synthesis of complex molecules with specific functions. The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile is an example of its use in creating compounds with potential applications in pharmaceuticals and agrochemicals S. Naveen, C. Kavitha, G. Sarala, S. Anandalwar, J. S. Prasad, K. Rangappa, Analytical Sciences: X-ray Structure Analysis Online, 2006.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FO/c10-7-2-1-3-8(12)6(7)4-5-9(11)13/h1-5H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVLMSUGHVRRT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



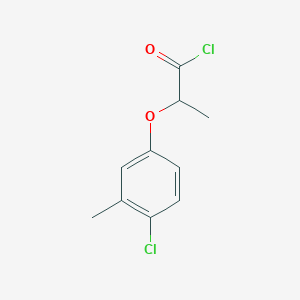
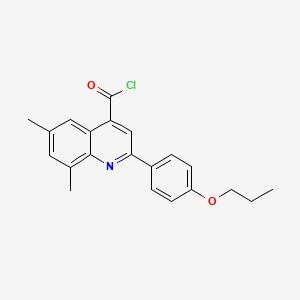
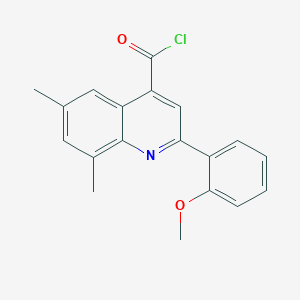
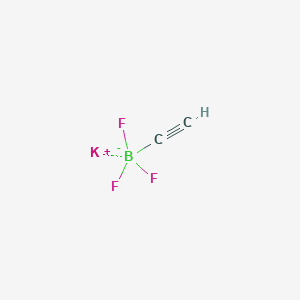
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)
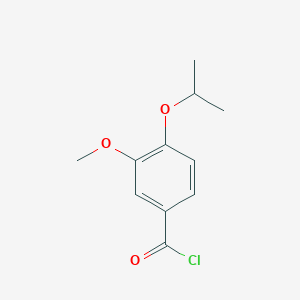
![2-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451954.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1451955.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1451956.png)
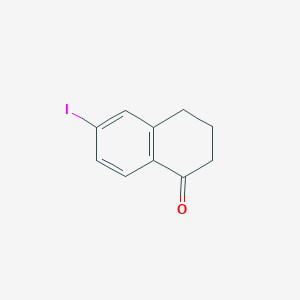
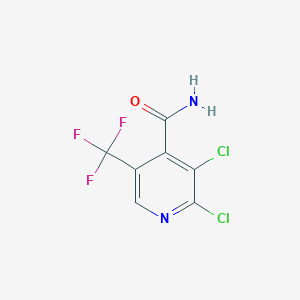
![3-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451963.png)
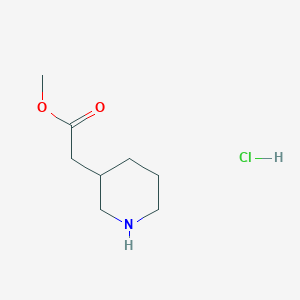
![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)